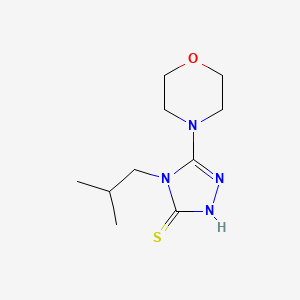

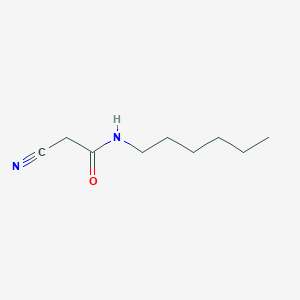

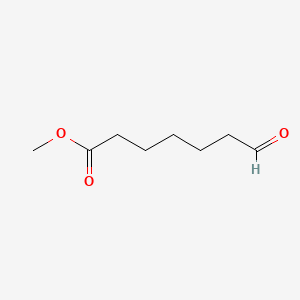

![molecular formula C19H27NO4 B1352096 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid CAS No. 887344-23-2](/img/structure/B1352096.png)

1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 887344-23-2. It has a molecular weight of 333.43 . The compound appears as a white to yellow solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(4-methylbenzyl)-3-piperidinecarboxylic acid . The InChI code is 1S/C19H27NO4/c1-14-6-8-15(9-7-14)12-19(16(21)22)10-5-11-20(13-19)17(23)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,22) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 333.43 .Scientific Research Applications

Synthesis and Characterization

1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid and related compounds are used extensively in the synthesis of peptides and amides, owing to their role in activating carboxylic acids as active esters. The activation facilitates the formation of benzotriazinonyl esters, which are intermediates in the production of amides or peptides with good yield. This methodology is environmentally friendly, producing tert-BuOH and CO2 as by-products (Basel & Hassner, 2002).

Crystal Structure Analysis

The compound has been studied for its crystal structure, revealing how molecules are linked through weak C-H...O intermolecular interactions and aromatic π-π stacking interactions. This three-dimensional architecture is crucial for understanding the compound's chemical behavior and potential applications in medicinal chemistry (Sanjeevarayappa et al., 2015).

Asymmetric Synthesis

It serves as a key intermediate in the asymmetric synthesis of complex molecules. For instance, it has been employed in the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, showcasing its versatility in generating compounds with high diastereo- and enantioselectivity. Such methodologies are pivotal for creating bioactive molecules with specific chiral properties (Davies et al., 2009).

Medicinal Chemistry Synthesis

In medicinal chemistry, this compound is utilized in synthesizing oxindoles via palladium-catalyzed C-H functionalization, demonstrating its utility in forming complex structures relevant to pharmaceutical development. This approach, leveraging Buchwald's and Hartwig's methodologies, is essential for creating inhibitors for enzymes like serine palmitoyl transferase, highlighting its importance in drug synthesis (Magano et al., 2014).

Biological Activity

The tert-butyl ester derivative has shown potential in biological applications, notably in demonstrating moderate anthelmintic activity. Such findings suggest the compound's relevance in developing new treatments for parasitic infections, contributing to its scientific significance beyond synthetic applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-6-8-15(9-7-14)12-19(16(21)22)10-5-11-20(13-19)17(23)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROZSQNPVNQUHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404570 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-23-2 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 3-[(4-methylphenyl)methyl]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)